methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl ester group, a nitro group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, forming 4-methyl-3-nitrobenzoic acid.
Amidation: The 4-methyl-3-nitrobenzoic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in 2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid.
Esterification: Finally, the carboxylic acid group of 2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as hydroxide ions to form the corresponding carboxylic acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-[(4-methyl-3-aminobenzoyl)amino]benzoate.
Substitution: 2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid.
Hydrolysis: 2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid.
Scientific Research Applications
Methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Methyl 2-(4-methoxy-3-nitrobenzoyl)benzoate
- Methyl 4-(3-nitrobenzoyl)amino]benzoate
Uniqueness
Methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is unique due to the presence of the methyl group at the para position relative to the nitro group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-7-8-11(9-14(10)18(21)22)15(19)17-13-6-4-3-5-12(13)16(20)23-2/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDPDNSHWTQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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